2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline
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Overview
Description
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural and synthetic compounds
Preparation Methods
The synthesis of 2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline involves several steps. One common method includes the reaction of 2-ethylaniline with 2,2,2-trichloroethane-1,1-diol to form an intermediate aldehyde, which is then treated with hydroxylamine hydrochloride to obtain 7-ethylisatin. This intermediate is further elaborated to the final product through a series of steps . Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying cell signaling pathways.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cell signaling pathways. This compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline can be compared with other indole derivatives such as:
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Similar in structure but with different substituents, leading to varied biological activities.
N-methyltryptamine: Another indole derivative with distinct pharmacological properties.
Indole-3-acetic acid: A plant hormone with a different functional group but similar indole core.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and biological activities.
Properties
CAS No. |
88048-55-9 |
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Molecular Formula |
C26H25N3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[2,2-bis(1H-indol-3-yl)ethyl]-N-ethylaniline |
InChI |
InChI=1S/C26H25N3/c1-2-27-24-12-6-3-9-18(24)15-21(22-16-28-25-13-7-4-10-19(22)25)23-17-29-26-14-8-5-11-20(23)26/h3-14,16-17,21,27-29H,2,15H2,1H3 |
InChI Key |
NYHTWBVHAJJDJA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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